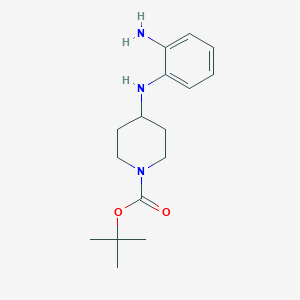

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Description

Structural Identification and IUPAC Nomenclature

The systematic identification of this compound requires comprehensive analysis of its molecular structure and adherence to International Union of Pure and Applied Chemistry nomenclature principles. The compound possesses the molecular formula C16H25N3O2 with a molecular weight of 291.39 grams per mole. The Chemical Abstracts Service registry number for this compound is 79099-00-6, providing a unique identifier for database searches and regulatory documentation.

The complete IUPAC name reflects the compound's structural complexity: this compound. This nomenclature systematically describes each component of the molecule, beginning with the tert-butyl ester group, proceeding through the piperidine ring system, and identifying the 2-aminophenylamino substituent at the 4-position. Alternative nomenclature forms include 1-Piperidinecarboxylic acid, 4-[(2-aminophenyl)amino]-, 1,1-dimethylethyl ester, which emphasizes the carboxylic acid derivative nature of the molecule.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C16H25N3O2 |

| Molecular Weight | 291.39 g/mol |

| CAS Registry Number | 79099-00-6 |

| PubChem CID | 11380765 |

| MDL Number | MFCD11849750 |

The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier string is InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3, offering a standardized method for representing the compound's connectivity and stereochemistry. The corresponding InChI Key, QAMKZPZMTWAMLU-UHFFFAOYSA-N, provides a fixed-length identifier derived from the full InChI string.

The molecular structure contains three distinct nitrogen atoms, each serving different functional roles within the overall architecture. The piperidine nitrogen is protected by the tert-butyl carbamate group, the secondary amine nitrogen connects the piperidine ring to the aromatic system, and the primary amine nitrogen on the aromatic ring provides a site for further chemical modification. This arrangement of nitrogen atoms contributes to the compound's potential for hydrogen bonding interactions and its basicity profile, which are important considerations for both synthetic applications and biological activity.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of piperidine chemistry research, which traces its origins to the mid-nineteenth century discoveries in natural product chemistry. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the fundamental connection between this heterocyclic system and naturally occurring alkaloids.

The historical significance of piperidine extends beyond its initial discovery to encompass its role as a representative structure element within many pharmaceuticals and alkaloids. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural occurrence in black pepper and its relationship to piperine, the compound responsible for pepper's characteristic spicy flavor. This etymological connection highlights the deep historical relationship between natural product chemistry and the development of synthetic heterocyclic compounds.

Industrial production methods for piperidine evolved significantly throughout the twentieth century, with modern approaches typically employing the hydrogenation of pyridine over molybdenum disulfide catalysts. Alternative synthetic routes include modified Birch reduction using sodium in ethanol, demonstrating the versatility of approaches available for accessing this important heterocyclic scaffold. These developments in synthetic methodology provided the foundation for the sophisticated derivatives like this compound that characterize contemporary pharmaceutical chemistry.

The emergence of protecting group strategies in organic synthesis during the latter half of the twentieth century proved particularly significant for the development of compounds like this compound. The tert-butyl carbamate protecting group, commonly known as the Boc group, became a standard tool for temporarily masking amine functionality during multi-step synthetic sequences. This protecting group strategy enabled chemists to construct complex molecules with multiple nitrogen-containing functional groups while maintaining control over reactivity and selectivity throughout the synthetic process.

Significance as a Pharmaceutical Intermediate

This compound occupies a position of considerable importance within the pharmaceutical industry as a versatile synthetic intermediate for the preparation of more complex bioactive molecules. The compound's structural features make it particularly valuable for the construction of pharmaceutical agents that require the specific combination of a piperidine scaffold with aromatic amine functionality. The presence of the tert-butyl carbamate protecting group allows for selective deprotection and further functionalization, making this compound an excellent building block for medicinal chemistry applications.

The pharmaceutical significance of piperidine derivatives extends across multiple therapeutic areas, with documented applications in anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertensive, anti-malarial, and analgesic treatments. Specific examples include voglibose for anti-diabetic properties and donepezil for Alzheimer's therapy, demonstrating the broad therapeutic potential of this structural class. The versatility of piperidine derivatives in pharmaceutical applications stems from their ability to interact with various biological targets through multiple binding modes and molecular recognition processes.

| Therapeutic Area | Representative Compounds | Mechanism of Action |

|---|---|---|

| Anti-diabetic | Voglibose | Alpha-glucosidase inhibition |

| Anti-Alzheimer | Donepezil | Acetylcholinesterase inhibition |

| Antipsychotic | Haloperidol, Risperidone | Dopamine receptor antagonism |

| Analgesic | Meperidine, Fentanyl | Opioid receptor agonism |

| Antihistamine | Fexofenadine, Loratadine | Histamine receptor antagonism |

The compound's potential as a pharmaceutical intermediate is further enhanced by its relationship to other important synthetic building blocks in drug development. Related compounds such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) have been identified as intermediates in the manufacture of various pharmaceutical agents, including controlled substances. This connection underscores the importance of careful regulatory oversight and responsible research practices when working with such intermediates, as their synthetic utility must be balanced against potential misuse concerns.

Research into the biological activity of structurally related compounds has revealed promising therapeutic potential across multiple disease areas. Preliminary studies have indicated that similar piperidine derivatives possess antitumor activity, with some compounds demonstrating significant reduction in cell proliferation in human glioblastoma cell lines with IC50 values in the nanomolar range. Additionally, transcriptome analysis following treatment with related compounds has revealed differential expression of genes associated with cancer progression and inflammatory responses, suggesting potential applications in oncology and inflammatory disease research.

The synthetic accessibility and functional group compatibility of this compound make it an attractive starting point for medicinal chemistry programs focused on developing novel therapeutic agents. The compound's structure allows for systematic structure-activity relationship studies, where various modifications can be introduced to optimize biological activity, selectivity, and pharmacokinetic properties. This systematic approach to drug design represents a fundamental strategy in modern pharmaceutical research, where iterative cycles of synthesis, biological evaluation, and structural modification lead to the identification of clinical candidates.

Propriétés

IUPAC Name |

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKZPZMTWAMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464158 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-00-6 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Information

- Chemical Name: tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

- CAS Number: 79099-00-6

- Molecular Formula: C16H25N3O2

- Molecular Weight: 291.39 g/mol

Preparation Methods

Synthesis Overview

The synthesis typically involves:

- Formation of the piperidine core.

- Introduction of the tert-butyl carbamate (Boc) protecting group.

- Coupling with a 2-aminoaniline derivative.

Stepwise Synthesis

Step 1: Formation of Piperidine Derivative

The piperidine scaffold is prepared using commercially available or synthesized precursors such as piperidine derivatives or tert-butyl piperidine carboxylates.

-

- Piperidine derivative (e.g., tert-butyl piperidine-1-carboxylate).

- Base: Triethylamine (Et3N).

- Solvent: Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

-

- Temperature: ~20–25°C.

- Reaction Time: ~1 hour.

Step 2: Protection with Boc Group

The introduction of the Boc group is essential to protect the amine functionality during subsequent steps.

-

- Di-tert-butyl dicarbonate ((Boc)2O).

- Base: Sodium bicarbonate or triethylamine.

-

- Solvent: Dichloromethane (DCM).

- Temperature: Room temperature.

- Reaction Time: ~4 hours.

Step 3: Coupling with 2-Aminoaniline

The key step involves coupling the Boc-protected piperidine derivative with a 2-aminoaniline derivative to form the final compound.

-

- Boc-protected piperidine derivative.

- Catalyst: Palladium on carbon (Pd/C) or other coupling catalysts.

- Hydrogen atmosphere for reduction reactions.

-

- Solvent: Methanol or ethanol.

- Temperature: Room temperature (~25°C).

- Reaction Time: ~4–6 hours under stirring.

Step 4: Purification

The crude product is purified using column chromatography or recrystallization to obtain a high-purity compound.

- Eluent for Chromatography: Hexane/ethyl acetate mixture (1:1 ratio).

Reaction Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Step 1 | Piperidine derivative + Et3N in MTBE | ~96% | Formation of tert-butyl-protected intermediate |

| Step 2 | Boc protection using (Boc)2O in DCM | ~90% | Protects amine group for further reactions |

| Step 3 | Coupling with aniline derivative in methanol | ~85–97% | Key step for product formation |

| Purification | Column chromatography with hexane/ethyl acetate | High purity (>98%) | Final purification step |

Key Considerations

Reagent Purity :

Ensure high purity of starting materials to avoid side reactions and impurities in the final product.Reaction Monitoring :

Thin-layer chromatography (TLC) is commonly used to monitor reaction progress at each step.Safety Precautions :

Handle reagents like palladium catalysts and solvents like methanol under appropriate safety protocols due to their toxicity and flammability.Yield Optimization : Optimize reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like Pd/C and H2.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Synthesis Pathways

The synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate can be achieved through several chemical reactions:

-

Starting Materials:

- Piperidine derivatives

- Aromatic amines

-

Common Synthetic Route:

- Reaction of piperidine with an appropriate aromatic amine under controlled conditions.

- Subsequent derivatization to introduce the tert-butyl carbamate functional group.

-

Industrial Applications:

- Large-scale batch reactions optimized for yield and purity.

- Techniques such as solvent extraction and crystallization are employed to refine the product.

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of fentanyl and related analogues. Fentanyl is a potent opioid analgesic that binds to mu-opioid receptors in the central nervous system, providing significant analgesic effects. This makes compounds derived from this compound valuable in pain management therapies.

Case Studies

-

Fentanyl Synthesis:

- Research has documented the use of this compound in synthesizing fentanyl analogues, which are critical in developing new pain relief medications. The binding affinity of these compounds to opioid receptors enhances their therapeutic efficacy while minimizing side effects.

- Synthesis of Tiruchanduramine:

Reactivity and Stability

This compound exhibits stability under standard laboratory conditions but can react under extreme pH conditions (strong acids or bases). Its reactivity allows for various chemical transformations, making it versatile for synthetic applications.

Summary Table of Applications

| Application | Description |

|---|---|

| Opioid Analgesics | Intermediate in fentanyl synthesis; important for pain management therapies |

| Anti-Diabetic Compounds | Potential precursor for tiruchanduramine synthesis with enzyme inhibition properties |

| Organic Synthesis | Versatile compound used in various chemical transformations |

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, which exert their effects by binding to receptors or enzymes in the body. The exact molecular targets and pathways depend on the specific derivative or analogue being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Electronic and Steric Effects

- Ortho vs.

- Aromatic vs. Aliphatic Amines: Pyridinyl-substituted analogs (e.g., 1707580-61-7) exhibit higher basicity due to the nitrogen heterocycle, whereas the 2-aminophenylamino group offers π-π stacking capabilities for receptor binding .

- Halogenation : Bromine (in 2b) and fluorine (in 1349716-46-6) substituents enhance lipophilicity and bioactivity, with fluorine improving metabolic stability .

Research Findings and Characterization

- Crystallographic Data : Analogs like tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate have been structurally characterized via single-crystal X-ray diffraction (R factor = 0.043), highlighting the reliability of SHELX programs in structural analysis .

- Safety Profiles : Compounds such as 1707580-61-7 lack GHS hazard classifications, suggesting lower toxicity risks compared to halogenated derivatives .

Activité Biologique

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a synthetic organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics. Its structure features a piperidine ring with a tert-butyl group and an amino group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H27N3O2

- Molecular Weight : Approximately 288.38 g/mol

- Appearance : White or off-white solid

- Melting Point : Varies based on purity and synthesis conditions

The compound exhibits characteristic peaks in its infrared (IR) spectrum, indicative of the functional groups present in its structure.

This compound primarily functions as an intermediate in the synthesis of potent opioid analgesics like fentanyl. These compounds exert their effects by binding to mu-opioid receptors in the central nervous system, mimicking the action of endogenous opioids. This binding leads to significant analgesic effects, making these compounds valuable in pain management therapies.

Analgesic Properties

Research indicates that derivatives of this compound demonstrate potent analgesic activity through their interaction with opioid receptors. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity for mu-opioid receptors .

Anti-inflammatory Effects

In addition to analgesic properties, there is emerging evidence suggesting that compounds related to this compound may also exhibit anti-inflammatory effects. A study on similar piperidine derivatives highlighted their ability to inhibit NLRP3 inflammasome activity, which is crucial in mediating inflammatory responses .

Research Findings and Case Studies

Case Study: NLRP3 Inflammasome Inhibition

In vitro studies demonstrated that this compound derivatives could significantly reduce NLRP3-dependent pyroptosis in macrophages. The compounds were evaluated for their ability to prevent IL-1β release and showed promising results in reducing inflammatory markers when tested at a concentration of 10 µM .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate?

- Methodology : Use a combination of analytical techniques:

- GC-MS : Lock retention time (RT) using tetracosane (e.g., 9.258 min) and monitor base peaks (e.g., m/z 57, 83, 93) for fragmentation patterns .

- FTIR-ATR : Analyze functional groups in the 4000–400 cm⁻¹ range (e.g., N-H stretches for amines, C=O for carbamates) .

- HPLC-TOF : Compare theoretical (m/z 276.1838) and observed mass values (Δppm < 2) to verify molecular weight .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .

- First Aid :

- Skin contact : Wash with soap/water; seek medical advice if irritation persists .

- Inhalation : Move to fresh air; monitor for respiratory distress .

- Waste Disposal : Segregate organic waste and use licensed disposal services to prevent environmental contamination .

Q. How is the purity of the compound assessed, and what thresholds are acceptable?

- Analytical Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- NMR : Confirm absence of extraneous peaks (e.g., residual solvents like DMSO) .

- Acceptability : ≥95% purity for most synthetic applications; ≥98% for biological assays .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yields?

- Key Steps :

- Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0°C → RT) .

- Amination : Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for introducing the 2-aminophenyl group .

Q. What strategies resolve discrepancies in purity measurements between analytical techniques?

- Orthogonal Validation :

- Case Study : If HPLC shows 98% purity but NMR detects residual solvent, use Karl Fischer titration to quantify water content .

- GC-MS vs. HPLC : Compare impurity profiles; adjust column selectivity (e.g., switch from C18 to phenyl-hexyl phases) .

- Advanced Tools : High-resolution mass spectrometry (HRMS) for trace impurity identification (e.g., dimeric byproducts) .

Q. How can computational methods predict the compound’s reactivity in downstream modifications?

- In Silico Tools :

- DFT Calculations : Model nucleophilic attack at the carbamate group (e.g., using Gaussian or ORCA) .

- Docking Studies : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina .

- SAR Insights : Modify the 2-aminophenyl group to enhance hydrogen bonding (e.g., introduce electron-withdrawing substituents) .

Q. What are the challenges in characterizing degradation products under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- Detection : Use LC-MS/MS to identify oxidation products (e.g., quinone imines) or hydrolysis byproducts (e.g., free piperidine) .

- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.